N-[1-(3-bromo-2-methylbenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-bromo-2-methylbenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and a brominated benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-bromo-2-methylbenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the bromination of 2-methylbenzoic acid to obtain 3-bromo-2-methylbenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is reacted with piperidine to form the amide linkage. Finally, the piperidine derivative is coupled with N-methylpyridin-2-amine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-bromo-2-methylbenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
N-[1-(3-bromo-2-methylbenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3-bromo-2-methylbenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chloro-2-methylbenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine
- N-[1-(3-fluoro-2-methylbenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine
- N-[1-(3-iodo-2-methylbenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine
Uniqueness
N-[1-(3-bromo-2-methylbenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This makes it distinct from its chloro, fluoro, and iodo analogs, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C19H22BrN3O |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
(3-bromo-2-methylphenyl)-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H22BrN3O/c1-14-16(6-5-7-17(14)20)19(24)23-12-9-15(10-13-23)22(2)18-8-3-4-11-21-18/h3-8,11,15H,9-10,12-13H2,1-2H3 |
InChI Key |
NNFXYJAPDQOFHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)N2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.